Quercetin D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

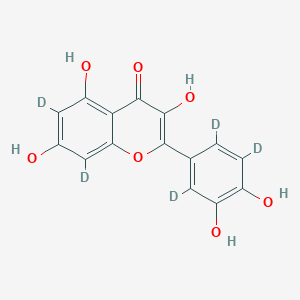

Structure

3D Structure

Properties

Molecular Formula |

C15H10O7 |

|---|---|

Molecular Weight |

307.27 g/mol |

IUPAC Name |

6,8-dideuterio-3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i1D,2D,3D,4D,5D |

InChI Key |

REFJWTPEDVJJIY-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)O)[2H])O)O)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Quercetin-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Quercetin-d5, a deuterated analog of the naturally occurring flavonoid, quercetin. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis.

Core Chemical Properties and Structure

Quercetin-d5 is a synthetic, deuterated form of quercetin where five hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of quercetin in various biological matrices.[1] The fundamental chemical structure remains the same as quercetin, ensuring similar chemical and physical behaviors, such as extraction efficiency and chromatographic retention time.[1]

Chemical Structure of Quercetin-d5

The IUPAC name for Quercetin-d5 is 6,8-dideuterio-3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one.[2] The deuterium atoms are located on the A and B rings of the flavonoid structure.

References

Quercetin-d5: A Technical Guide for Researchers in Drug Development and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Quercetin-d5 in modern research, particularly in the fields of analytical chemistry, pharmacokinetics, and drug metabolism. As a deuterated analog of the naturally occurring flavonoid quercetin, Quercetin-d5 serves as an indispensable tool for accurate quantification and metabolic tracking of quercetin in complex biological matrices.

Core Application: Internal Standard in Mass Spectrometry

The primary application of Quercetin-d5 is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its chemical properties are nearly identical to quercetin, but its increased mass due to the five deuterium atoms allows it to be distinguished by a mass spectrometer. This distinction is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quercetin quantification.

Experimental Protocol: Quantification of Quercetin in Human Plasma

The following protocol outlines a typical workflow for the quantification of quercetin in human plasma samples using Quercetin-d5 as an internal standard.

1. Sample Preparation:

-

Protein Precipitation: To a 100 µL aliquot of human plasma, add 200 µL of ice-cold acetonitrile containing Quercetin-d5 at a known concentration (e.g., 50 ng/mL).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution program.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

A typical gradient might start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both quercetin and Quercetin-d5.

Quantitative Data: Mass Spectrometry Parameters

The following table summarizes typical MRM transitions for quercetin and Quercetin-d5, which are essential for their selective and sensitive detection.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Quercetin | 301.0 | 151.0 | 25 |

| 301.0 | 179.0 | 20 | |

| Quercetin-d5 (IS) | 306.0 | 151.0 | 25 |

| 306.0 | 184.0 | 20 |

Method Validation Parameters

A robust analytical method is critical for reliable results. The table below presents typical validation parameters for an LC-MS/MS method for quercetin quantification using Quercetin-d5.

| Parameter | Typical Value/Range |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Recovery | 85 - 115% |

| Matrix Effect | Minimal and compensated by IS |

Application in Pharmacokinetic Studies

Deuterium-labeled internal standards like Quercetin-d5 are vital for accurate pharmacokinetic (PK) studies. By providing a reliable reference, they enable the precise determination of key PK parameters, shedding light on the absorption, distribution, metabolism, and excretion (ADME) of quercetin.

Pharmacokinetic Parameters of Quercetin in Humans

The following table summarizes key pharmacokinetic parameters of quercetin in humans, often determined in studies that would benefit from the use of a deuterated internal standard for enhanced accuracy.

| Parameter | Value |

| Tmax (Time to Peak Concentration) | 0.5 - 3 hours |

| Cmax (Peak Plasma Concentration) | Varies significantly with dose and formulation |

| t½ (Elimination Half-life) | 1 - 10 hours |

| Bioavailability | Low and variable (2 - 30%) |

Visualizing Experimental Workflows and Metabolic Pathways

Experimental Workflow for Quercetin Quantification

The following diagram illustrates the logical flow of a typical experiment for quantifying quercetin in a biological sample using Quercetin-d5.

Quercetin-d5: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Quercetin-d5, a deuterated analogue of the naturally occurring flavonoid, quercetin. This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes and analytical methodologies associated with this stable isotope-labeled internal standard. Quercetin-d5 is primarily utilized in pharmacokinetic and metabolic studies of quercetin, enabling precise quantification in complex biological matrices through mass spectrometry-based methods.

Compound Identification and General Specifications

Quercetin-d5 is structurally identical to quercetin, with the exception of five hydrogen atoms on the A-ring being replaced by deuterium atoms.[1] This isotopic labeling provides a distinct mass shift, crucial for its use as an internal standard in quantitative mass spectrometry assays.

| Parameter | Specification | Reference |

| Chemical Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one-d5 | |

| CAS Number | 263711-78-0 | [2] |

| Molecular Formula | C₁₅H₅D₅O₇ | [2] |

| Molecular Weight | 307.27 g/mol | [2] |

| Appearance | Yellow to greenish-yellow solid | |

| Purity | ≥99.00% | [1] |

| Storage | -20°C, protected from light and moisture |

Quantitative Analysis Data

The following tables summarize the typical quantitative data presented in a Certificate of Analysis for Quercetin-d5. The values presented are representative and may vary between batches.

Purity and Impurity Profile

| Test | Method | Specification | Result |

| Purity (by HPLC) | HPLC-UV | ≥99.0% | 99.6% |

| Isotopic Purity | ¹H NMR / LC-MS | ≥98 atom % D | 99.2 atom % D |

| Water Content (Karl Fischer) | Karl Fischer Titration | ≤1.0% | 0.3% |

| Residual Solvents | GC-HS | Conforms to USP <467> | Complies |

| Elemental Analysis | Combustion Analysis | Conforms to theoretical values | Complies |

Residual Solvents Analysis

| Solvent | Method | Limit (ppm) | Result (ppm) |

| Methanol | GC-HS | ≤3000 | <50 |

| Ethanol | GC-HS | ≤5000 | <50 |

| Acetone | GC-HS | ≤5000 | <50 |

| Dichloromethane | GC-HS | ≤600 | Not Detected |

| Hexanes | GC-HS | ≤290 | Not Detected |

Elemental Analysis

| Element | Method | Theoretical (%) | Actual (%) |

| Carbon (C) | Combustion Analysis | 58.63 | 58.55 |

| Hydrogen (H) + Deuterium (D) | Combustion Analysis | 3.28 | 3.31 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 370 nm.

-

Procedure: A solution of Quercetin-d5 is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of Quercetin-d5 is compared to the total area of all peaks to determine purity.

Nuclear Magnetic Resonance (¹H NMR) for Isotopic Purity

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

-

Procedure: A sample of Quercetin-d5 is dissolved in DMSO-d6 and the ¹H NMR spectrum is acquired. The absence or significant reduction of proton signals at the positions of deuteration on the A-ring, relative to the remaining proton signals, is used to confirm the high isotopic enrichment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

Procedure: A dilute solution of Quercetin-d5 is infused or injected into the LC-MS system. The mass spectrum will show a prominent ion corresponding to the [M-H]⁻ of Quercetin-d5 (m/z 306.0). The mass shift of +5 Da compared to unlabeled quercetin (m/z 301.0) confirms the identity and the distribution of the isotopic peaks can be used to assess the level of deuteration.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

-

Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

-

Column: A column suitable for volatile organic compounds (e.g., a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase).

-

Procedure: A weighed sample of Quercetin-d5 is placed in a sealed headspace vial and heated. The vapor phase is then injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of Quercetin-d5.

References

A Technical Guide to Quercetin D5 for Researchers and Drug Development Professionals

Introduction

Quercetin D5 is a deuterated form of quercetin, a naturally occurring flavonoid found in many fruits and vegetables. Its structural similarity to quercetin, with the substitution of five hydrogen atoms with deuterium, makes it an ideal internal standard for the accurate quantification of quercetin in complex biological matrices. This technical guide provides an in-depth overview of the commercial suppliers of this compound, its physicochemical properties, and detailed experimental protocols for its use in research and drug development.

Commercial Suppliers of this compound

A number of reputable suppliers offer this compound for research purposes. The following table summarizes key information from some of the prominent commercial vendors. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information on purity and isotopic enrichment.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Additional Information |

| GlpBio | This compound | 263711-78-0 | C₁₅H₅D₅O₇ | >99.00% | Provided with a Certificate of Analysis (COA) and Safety Data Sheet (SDS).[1] |

| MedChemExpress | Quercetin-d5 | 263711-78-0 | C₁₅H₅D₅O₇ | Not specified | Deuterium labeled Quercetin. |

| TargetMol | Quercetin-d5 | 263711-78-0 | C₁₅H₅D₅O₇ | Not specified | Deuterated compound of Quercetin.[2] |

| DC Chemicals | This compound | 263711-78-0 | C₁₅H₅D₅O₇ | Not specified | Deuterium labeled Quercetin. |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 307.27 g/mol | [3] |

| Appearance | Yellow needles or yellow powder | |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [4][5] |

| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -20°C for up to one month. | |

| Stability | The solid form is stable for at least 12 months when stored as directed. Aqueous solutions should not be stored for more than one day. |

Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of quercetin in biological samples such as plasma, urine, and milk.

Stock Solution Preparation

-

Solvent Selection : Prepare stock solutions of this compound in a suitable organic solvent such as methanol, ethanol, or DMSO.

-

Concentration : A typical stock solution concentration is 1 mg/mL.

-

Storage : Store the stock solution in amber vials at -20°C to protect it from light and degradation.

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

-

Sample Thawing : Thaw frozen plasma samples on ice.

-

Aliquoting : To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Internal Standard Spiking : Add a known amount of this compound working solution to the plasma sample. The final concentration of the internal standard should be optimized for the specific assay but is often in the range of 10-100 ng/mL.

-

Protein Precipitation : Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample to precipitate proteins.

-

Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a new tube.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 v/v water:acetonitrile with 0.1% formic acid).

-

Analysis : Vortex the reconstituted sample for 30 seconds and transfer it to an LC autosampler vial for analysis.

LC-MS/MS Method for Quercetin Quantification

The following is a representative LC-MS/MS method. Optimization of chromatographic and mass spectrometric parameters is essential for achieving desired sensitivity and selectivity.

Chromatographic Conditions

-

UHPLC System : A standard UHPLC system.

-

Column : A C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : Acetonitrile.

-

Gradient Elution : A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. An example gradient is as follows:

-

0-4 min, 20-30% B.

-

-

Flow Rate : 0.4 mL/min.

-

Column Temperature : 30°C.

-

Injection Volume : 1-10 µL.

Mass Spectrometric Conditions

-

Mass Spectrometer : A triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray Ionization (ESI) in negative mode is commonly used for flavonoids.

-

Multiple Reaction Monitoring (MRM) : Monitor the specific precursor-to-product ion transitions for both quercetin and this compound.

-

Quercetin : m/z 301 → 151 and 301 → 178.

-

This compound : The precursor ion will be shifted by +5 Da (m/z 306). The product ions may or may not be shifted depending on the location of the deuterium atoms in the fragmented portion of the molecule. It is crucial to determine the optimal transitions for this compound empirically.

-

-

Source Parameters : Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity. Representative parameters include:

-

Capillary Voltage: 3,000 V.

-

Source Temperature: 150°C.

-

Desolvation Gas Temperature: 550°C.

-

Desolvation Gas Flow: 1,000 L/h.

-

Cone Gas Flow: 50 L/h.

-

Signaling Pathways Modulated by Quercetin

Quercetin is known to modulate a variety of cellular signaling pathways, which contributes to its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. The following diagrams illustrate some of the key pathways affected by quercetin.

Experimental Workflow for Pharmacokinetic Studies

The following diagram outlines a typical workflow for a pharmacokinetic study of quercetin using this compound as an internal standard.

References

- 1. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 5. A UPLC-MS/MS method for qualification of quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Quercetin D5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Quercetin D5. The following sections detail the chemical properties, degradation pathways, storage recommendations, and analytical methodologies for assessing the stability of this deuterated flavonoid.

Introduction to this compound

This compound is a deuterated form of Quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and grains. The five deuterium atoms on the A ring of the molecule make it a valuable internal standard for mass spectrometry-based quantitative analysis of Quercetin in various biological matrices. Accurate quantification relies on the stability of this internal standard; therefore, understanding its degradation profile and optimal storage conditions is critical for reliable experimental results. While the chemical behavior of this compound is expected to be very similar to its non-deuterated counterpart, the kinetic isotope effect may lead to slight differences in the rate of degradation.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, specific storage conditions for both the solid form and solutions should be adhered to.

Solid Form

For solid (powder) this compound, the following storage conditions are recommended based on supplier data sheets and certificates of analysis[1][2]:

| Parameter | Recommendation | Duration |

| Temperature | -20°C | Up to 3 years[2] |

| 2-8°C | Short-term storage | |

| Light | Protect from light | At all times |

| Atmosphere | Tightly sealed container | At all times |

Solutions

The stability of this compound in solution is dependent on the solvent, temperature, and pH. For stock solutions, the following storage is advised[1][2]:

| Solvent | Temperature | Duration |

| Organic Solvents (e.g., DMSO, Ethanol) | -80°C | Up to 1 year |

| -20°C | Up to 1 month | |

| Aqueous Solutions | Not recommended for long-term storage | Prepare fresh daily |

It is crucial to prepare and use aqueous solutions on the same day due to the rapid degradation of Quercetin in aqueous environments, especially at neutral or alkaline pH. If advance preparation of stock solutions is necessary, they should be stored in tightly sealed vials as aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Factors Influencing Stability and Degradation Pathways

The stability of this compound is influenced by several environmental factors. Its degradation primarily occurs through oxidation, hydroxylation, and cleavage of the C-ring.

Key Factors Affecting Stability:

-

pH: Quercetin degradation is significantly accelerated in neutral to alkaline conditions (pH > 7). Acidic conditions generally improve stability.

-

Temperature: Elevated temperatures promote the degradation of Quercetin.

-

Light: Exposure to UV and visible light can induce photodegradation.

-

Oxygen: The presence of oxygen contributes to oxidative degradation.

-

Metal Ions: Certain metal ions can catalyze the oxidation of Quercetin.

The primary degradation pathways of Quercetin, which are presumed to be the same for this compound, are outlined below.

Caption: Major degradation pathways of Quercetin.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable technique.

General Workflow for Stability Testing

A typical workflow for assessing the stability of a phytochemical standard like this compound involves several key steps.

Caption: General workflow for phytochemical stability testing.

Stability-Indicating HPLC-UV Method

This protocol is adapted from validated methods for Quercetin analysis and is suitable for assessing the stability of this compound.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Mobile Phase | Isocratic mixture of 0.4% orthophosphoric acid in water and Acetonitrile (45:55, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 255 nm or 368 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25°C |

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

For analysis, dilute the stock solution with the mobile phase to a concentration within the linear range of the method (e.g., 2-14 µg/mL).

Forced Degradation Study Protocol:

-

Acid Degradation: Treat the sample solution with 0.1 M HCl at 80°C for a specified period (e.g., 2 hours). Neutralize before injection.

-

Base Degradation: Treat the sample solution with 0.1 M NaOH at room temperature for a specified period (e.g., 30 minutes). Neutralize before injection.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid or solution to dry heat (e.g., 100°C) for a specified period.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

Analyze the stressed samples using the HPLC method and compare the chromatograms to that of an unstressed sample to identify and quantify degradation products.

LC-MS/MS for Degradation Product Identification

For the structural elucidation of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.

Instrumentation:

-

UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Typical Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

-

MS Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for fragmentation analysis.

-

Collision Energy: Optimized for the fragmentation of this compound and its potential degradation products.

This technique allows for the accurate mass measurement of parent and fragment ions, enabling the identification of degradation products by comparing the fragmentation patterns with known structures or through de novo interpretation.

Summary of Quantitative Stability Data for Quercetin

While specific quantitative stability data for this compound is limited, studies on Quercetin provide valuable insights.

| Condition | Formulation | Temperature | Duration | % Degradation/Loss of Activity | Reference |

| pH 2.0 | Ethanol Solution | Room Temp. | Not specified | 79.21% | |

| pH 6.8 | Ethanol Solution | Room Temp. | Not specified | 0.43% | |

| pH 6.0 | Aqueous Solution | 37°C | Not specified | Rate constant (k) = 2.81 x 10⁻² h⁻¹ | |

| pH 7.5 | Aqueous Solution | 37°C | Not specified | Rate constant (k) = 0.375 h⁻¹ | |

| Raw Material | Solid | 4°C, RT, 37°C, 45°C | 182 days | No detectable loss | |

| Nonionic Cream | Topical | 4°C | 126 days | 20.1% | |

| Anionic Gel-Cream | Topical | 45°C | 84 days | 28.4% |

Conclusion

This compound is a stable compound when stored correctly in its solid form, protected from light and moisture at low temperatures. In solution, its stability is significantly reduced, particularly in aqueous media and at neutral to alkaline pH. For accurate and reproducible results in quantitative studies, it is imperative to adhere to the recommended storage and handling procedures. The use of validated stability-indicating analytical methods, such as HPLC-UV and LC-MS/MS, is essential for monitoring the integrity of this compound and ensuring the quality of experimental data. Researchers should be mindful of the potential for degradation and take appropriate measures to minimize it throughout the experimental workflow.

References

Deuterated Quercetin as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated quercetin as an internal standard in quantitative analysis, particularly in the context of bioanalytical and pharmacokinetic studies. This document details the rationale for using a deuterated internal standard, provides a detailed experimental protocol for its use in LC-MS/MS analysis, summarizes key quantitative data, and outlines a method for its synthesis. Additionally, it explores the significant signaling pathways modulated by quercetin, offering a deeper context for its biological relevance.

The Rationale for Using Deuterated Quercetin as an Internal Standard

In quantitative analytical chemistry, particularly in complex matrices like plasma or tissue homogenates, an internal standard (IS) is crucial for accurate and precise measurements. The ideal IS should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations during sample preparation, chromatographic separation, and mass spectrometric detection.[1]

Stable isotope-labeled (SIL) internal standards, such as deuterated quercetin, are considered the "gold standard" for quantitative mass spectrometry.[1] By replacing one or more hydrogen atoms with deuterium, the molecular weight of the compound is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, its chemical properties, such as polarity, ionization efficiency, and fragmentation pattern, remain nearly identical to the native compound. This near-identical behavior ensures that the deuterated standard experiences the same matrix effects, extraction recovery, and potential degradation as the analyte, leading to more accurate and reliable quantification.[1][2]

For a compound like quercetin, which undergoes extensive metabolism in vivo, a deuterated internal standard is particularly advantageous for tracking the parent compound accurately in pharmacokinetic studies.[3]

Synthesis of Deuterated Quercetin (Quercetin-d3)

The synthesis of deuterated quercetin can be achieved through hydrogen-deuterium (H/D) exchange reactions. The following protocol is a representative method based on established principles of H/D exchange in flavonoids.

Experimental Protocol: Synthesis of Quercetin-d3

Objective: To introduce deuterium atoms onto the quercetin molecule, typically at positions that are not readily exchangeable under physiological conditions. A common commercially available form is Quercetin-d3, with deuterium atoms on the B-ring.

Materials and Reagents:

-

Quercetin

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated methanol (CD₃OD, 99.8 atom % D)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve quercetin (1 equivalent) in a mixture of deuterated methanol (CD₃OD) and deuterium oxide (D₂O).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (excess, e.g., 5 equivalents) to the solution. The base facilitates the deprotonation of hydroxyl groups and promotes H/D exchange at acidic C-H positions.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the exchanging protons.

-

Quenching and Neutralization: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Carefully neutralize the mixture by dropwise addition of a dilute solution of hydrochloric acid in D₂O until the pH is approximately neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract the deuterated quercetin with ethyl acetate. Repeat the extraction process three times to ensure maximum recovery.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude deuterated quercetin.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the purified deuterated quercetin.

-

Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry (to determine the mass shift) and ¹H and ¹³C NMR spectroscopy.

Quantitative Analysis of Quercetin using Deuterated Quercetin as an Internal Standard

The following is a comprehensive protocol for the quantification of quercetin in human plasma using a validated LC-MS/MS method with deuterated quercetin as an internal standard. This protocol is a composite of best practices found in the literature.

Experimental Workflow

The general workflow for the bioanalytical method is depicted below.

Detailed Experimental Protocol

Objective: To accurately quantify the concentration of quercetin in human plasma samples.

Materials and Reagents:

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Quercetin reference standard

-

Deuterated quercetin (e.g., Quercetin-d3) internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

Autosampler vials

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of quercetin and deuterated quercetin (1 mg/mL) in methanol.

-

Prepare a series of working standard solutions of quercetin by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.

-

Prepare a working solution of the deuterated quercetin internal standard (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

-

-

Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the deuterated quercetin internal standard working solution to each plasma sample (except for blank controls) and vortex briefly.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% mobile phase A, 10% mobile phase B).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI), negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quercetin: Precursor ion (m/z) 301.0 -> Product ion (m/z) 151.0

-

Deuterated Quercetin (d3): Precursor ion (m/z) 304.0 -> Product ion (m/z) 151.0

-

-

Optimize other MS parameters such as declustering potential, collision energy, and ion source temperature for maximum sensitivity.

-

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking blank plasma with known concentrations of quercetin standards and processing them in the same manner as the unknown samples.

-

Plot the peak area ratio of quercetin to deuterated quercetin against the nominal concentration of quercetin.

-

Perform a linear regression analysis to determine the calibration curve.

-

Calculate the concentration of quercetin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Presentation

The following tables summarize typical validation parameters for a bioanalytical method for quercetin using a deuterated internal standard, as well as representative pharmacokinetic data from human studies.

Table 1: Bioanalytical Method Validation Parameters

| Parameter | Specification/Result |

| Linearity | |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (as %CV) | |

| Intra-day | < 15% |

| Inter-day | < 15% |

| Accuracy (as % Bias) | |

| Intra-day | Within ±15% |

| Inter-day | Within ±15% |

| Recovery | |

| Quercetin | 85 - 115% |

| Deuterated Quercetin | 85 - 115% |

| Matrix Effect | |

| Normalized to IS | 85 - 115% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Note: These are representative values and may vary between different validated methods.

Table 2: Representative Pharmacokinetic Parameters of Quercetin in Humans After Oral Administration

| Study Reference | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Moon et al. (2008) | 500 mg | - | - | - |

| Lee et al. (2012) | ~100 mg (from onion powder) | 273.2 ± 93.7 | 2.0 ± 1.7 | - |

| Lee et al. (2012) | ~100 mg (from apple peel) | 63.8 ± 22.4 | 2.9 ± 2.0 | - |

| Erlund et al. (2000) | 50 mg | ~200-300 | 4.8 | ~1500-2000 |

Note: Cmax, Tmax, and AUC values can vary significantly depending on the formulation, food matrix, and individual metabolism.

Quercetin Signaling Pathways

Quercetin is known to modulate a variety of intracellular signaling pathways, contributing to its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.

PI3K/Akt/mTOR Pathway

Quercetin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, quercetin can induce apoptosis in cancer cells.

References

- 1. Comparison of quercetin pharmacokinetics following oral supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 3. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle and Application of Quercetin-D5 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical applications of Quercetin-D5 as an internal standard in mass spectrometry-based quantitative analysis. This document is intended for researchers, scientists, and drug development professionals who are engaged in pharmacokinetic studies, metabolism research, and the quantitative determination of quercetin in various biological matrices.

Core Principle: Isotope Dilution Mass Spectrometry with Quercetin-D5

The cornerstone of accurate quantification in mass spectrometry is the use of an appropriate internal standard (IS). An ideal internal standard should behave chemically and physically identically to the analyte of interest throughout the entire analytical process, from sample extraction to ionization and detection.[1] Deuterated stable isotope-labeled internal standards, such as Quercetin-D5, are considered the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2][3]

Quercetin-D5 is a form of quercetin where five hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to quercetin but has a mass-to-charge ratio (m/z) that is 5 units higher. This mass difference is the key to its utility.

The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of the isotopically labeled standard (Quercetin-D5) to the sample at the earliest stage of preparation. Because Quercetin-D5 and the endogenous quercetin have virtually identical physicochemical properties, any loss of analyte during sample preparation, chromatographic separation, or ionization in the mass spectrometer will be mirrored by a proportional loss of the internal standard.[1] Consequently, the ratio of the signal from the analyte to the signal from the internal standard remains constant, allowing for highly accurate and precise quantification, correcting for variations in matrix effects and extraction efficiency.

Experimental Protocols

The following sections detail a typical experimental workflow for the quantification of quercetin in a biological matrix, such as plasma, using Quercetin-D5 as an internal standard. These protocols are synthesized from various validated methods for quercetin analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like quercetin from plasma samples.

-

Sample Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of a known concentration of Quercetin-D5 working solution to the plasma sample.

-

Protein Precipitation: Add a precipitating agent, typically 3-4 volumes of ice-cold acetonitrile or methanol containing 0.1% formic acid, to the sample.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase starting composition.

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS parameters for the analysis of quercetin.

| Parameter | Typical Conditions |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used. |

| Mobile Phase A | Water with 0.1% formic acid. |

| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid. |

| Flow Rate | Typically in the range of 0.2-0.5 mL/min. |

| Gradient Elution | A gradient elution is often employed to achieve good separation of quercetin from matrix components. The gradient starts with a low percentage of organic phase, which is gradually increased. |

| Column Temperature | Maintained at a constant temperature, for example, 40°C. |

| Injection Volume | Typically 5-10 µL. |

| Mass Spectrometer | A triple quadrupole mass spectrometer is commonly used for quantitative analysis. |

| Ionization Source | Electrospray ionization (ESI) in negative ion mode is generally preferred for quercetin analysis. |

| Ion Source Temperature | Typically between 400-550°C. |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 2 for details. |

Table 2: Representative MRM Transitions for Quercetin and Inferred Transitions for Quercetin-D5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| Quercetin | 301.0 | 151.0 | This is a commonly used and highly specific transition for quercetin. |

| 179.0 | An alternative or confirmatory product ion. | ||

| Quercetin-D5 | 306.0 | 151.0 or 179.0 | The precursor ion is inferred by adding 5 Da to the mass of quercetin. The product ions are expected to be the same as quercetin, assuming the deuterium labels are on a stable part of the molecule that is not lost during fragmentation. |

Note: The optimal MRM transitions, including collision energies and other compound-specific parameters, should be determined empirically for the specific instrument being used.

References

Quercetin-d5: A Technical Guide for Researchers

This technical guide provides essential information on Quercetin-d5, a deuterated analog of the naturally occurring flavonoid, quercetin. Designed for researchers, scientists, and professionals in drug development, this document outlines the key chemical properties, applications, and relevant biological pathways associated with this compound.

Core Compound Data

Quercetin-d5 is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of quercetin in biological matrices.[1] Its five deuterium atoms provide a distinct mass shift, enabling precise and accurate measurement.

| Property | Value | Source |

| CAS Number | 263711-78-0 | [1][2][3] |

| Molecular Formula | C15H5D5O7 | [2] |

| Molecular Weight | 307.27 g/mol | |

| Parent Compound | Quercetin | |

| Parent CAS Number | 117-39-5 |

Experimental Protocol: Quantification of Quercetin in Plasma using LC-MS/MS with Quercetin-d5 Internal Standard

This protocol outlines a standard method for the accurate determination of quercetin concentrations in plasma samples.

1. Objective: To quantify the concentration of quercetin in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Quercetin-d5 as an internal standard.

2. Materials:

-

Quercetin analytical standard

-

Quercetin-d5 internal standard

-

Human or animal plasma

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Protein precipitation plates or tubes

-

LC-MS/MS system

3. Standard and Sample Preparation:

-

Stock Solutions (1 mg/mL): Prepare stock solutions of quercetin and Quercetin-d5 in methanol.

-

Working Standard Solutions: Serially dilute the quercetin stock solution with 50:50 acetonitrile:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the Quercetin-d5 stock solution with 50:50 acetonitrile:water.

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (50 ng/mL Quercetin-d5).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

4. LC-MS/MS Conditions:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate quercetin from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

MRM Transitions:

-

Quercetin: Q1 301.0 -> Q3 151.0

-

Quercetin-d5: Q1 306.0 -> Q3 151.0

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Quercetin/Quercetin-d5) against the concentration of the calibration standards.

-

Determine the concentration of quercetin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Biological Context: Quercetin as a PI3K Inhibitor

Quercetin, the parent compound of Quercetin-d5, is a known inhibitor of phosphatidylinositol 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in cancer and other diseases.

Caption: PI3K signaling pathway with Quercetin inhibition.

Experimental Workflow: Bioanalytical Method

The following diagram illustrates the general workflow for utilizing Quercetin-d5 in a typical bioanalytical experiment.

Caption: Workflow for sample analysis using an internal standard.

References

Methodological & Application

Application Note: Quantitative Analysis of Quercetin in Biological Matrices using Quercetin-d5 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. As research into the therapeutic potential of quercetin progresses, the need for a robust and reliable analytical method for its quantification in biological matrices is paramount. This application note describes a detailed protocol for the analysis of quercetin in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard, Quercetin-d5, for accurate and precise quantification.

Signaling Pathways Modulated by Quercetin

Quercetin has been shown to modulate a multitude of cellular signaling pathways, contributing to its diverse biological effects. Understanding these pathways is crucial for elucidating its mechanism of action and therapeutic potential. Key pathways affected by quercetin include the PI3K/Akt, MAPK, and Nrf2 signaling cascades.[1][2][3][4]

Caption: Quercetin's modulation of key signaling pathways.

Experimental Protocols

This section outlines the detailed methodology for the LC-MS/MS analysis of quercetin using Quercetin-d5 as an internal standard.

Materials and Reagents

-

Quercetin and Quercetin-d5 standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (or other biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting quercetin from plasma samples.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Quercetin-d5 internal standard working solution.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

A standard UHPLC system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of quercetin and internal standard. A typical gradient starts with a low percentage of mobile phase B, ramps up, and then re-equilibrates. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Presentation

The use of a stable isotope-labeled internal standard like Quercetin-d5 allows for accurate and precise quantification. The following tables summarize the MRM transitions for quercetin and the predicted transitions for Quercetin-d5, along with typical quantitative data from published methods.

Table 1: MRM Transitions for Quercetin and Quercetin-d5

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Quercetin | 301.0 | 151.0 | Negative |

| 301.0 | 179.0 | Negative | |

| 303.0 | 153.0 | Positive | |

| 303.0 | 137.0 | Positive | |

| Quercetin-d5 | 306.0 (Predicted) | 154.0 (Predicted) | Negative |

| (Internal Standard) | 306.0 (Predicted) | 182.0 (Predicted) | Negative |

| 308.0 (Predicted) | 158.0 (Predicted) | Positive | |

| 308.0 (Predicted) | 140.0 (Predicted) | Positive |

Note: The MRM transitions for Quercetin-d5 are predicted based on the known fragmentation of quercetin and the mass shift from deuterium labeling. These should be confirmed experimentally.

Table 2: Summary of Quantitative Data from Published LC-MS/MS Methods for Quercetin

| Parameter | Value Range | Reference(s) |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | [5] |

| Linearity (r²) | > 0.99 | |

| Recovery | 85 - 110% | |

| Intra-day Precision (%RSD) | < 15% | |

| Inter-day Precision (%RSD) | < 15% |

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of quercetin is depicted in the following diagram.

Caption: Workflow for Quercetin LC-MS/MS analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of quercetin in biological matrices using LC-MS/MS with Quercetin-d5 as an internal standard. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and sensitive. By utilizing the provided methodologies and workflows, researchers can effectively identify and quantify quercetin, facilitating a deeper understanding of its pharmacokinetic profile and biological activity.

References

- 1. mdpi.com [mdpi.com]

- 2. A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Estimation of Quercetin and trans-Resveratrol in Cissus quadrangularis Extract in Rat Serum Using Validated LC-MS/MS Method: Application to Pharmacokinetic and Stability Studies [mdpi.com]

- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

Application Note: High-Throughput Quantification of Quercetin in Human Plasma Using Quercetin-d5 as an Internal Standard by UHPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a flavonoid found in numerous fruits, vegetables, and grains, has garnered significant interest in the scientific community for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. Accurate and reliable quantification of quercetin in biological matrices is crucial for pharmacokinetic studies, bioavailability assessments, and clinical trials. This application note provides a detailed protocol for the sensitive and selective quantification of quercetin in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Quercetin-d5, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

Bioanalytical Method

This method utilizes protein precipitation for simple and efficient sample preparation, followed by rapid chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in negative ion mode.

Experimental Protocols

1. Materials and Reagents

-

Quercetin (≥95% purity)

-

Quercetin-d5 (isotopic purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve quercetin and Quercetin-d5 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the quercetin primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Quercetin-d5 primary stock solution in 50:50 (v/v) methanol:water.

3. Sample Preparation

-

Thaw plasma samples and calibration standards on ice.

-

To 100 µL of plasma, standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL Quercetin-d5 internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

-

Vortex and transfer to an autosampler vial for UHPLC-MS/MS analysis.

4. UHPLC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters for the quantification of quercetin.

Table 1: UHPLC Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 2.5 | |

| 2.6 | |

| 4.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Quercetin | 301.04 | 151.00 | 100 | 25 |

| 301.04 | 178.90 | 100 | 20 | |

| Quercetin-d5 (IS) | 306.07 | 153.00 | 100 | 25 |

| 306.07 | 182.90 | 100 | 20 |

Note: The MRM transitions for Quercetin-d5 are proposed based on the known fragmentation pattern of quercetin. The precursor ion reflects the addition of five deuterium atoms. The product ions are shifted accordingly.

Method Validation Summary

The method was validated according to regulatory guidelines, and the results are summarized below.

Table 4: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of quercetin in plasma.

Caption: Experimental workflow for quercetin quantification in plasma.

Quercetin Signaling Pathway

Quercetin is known to modulate various signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. One of the key pathways affected by quercetin is the PI3K/Akt pathway, which is often dysregulated in cancer.

Application Note: High-Throughput Analysis of Quercetin in Plasma for Pharmacokinetic Studies Using Quercetin-D5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of quercetin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Quercetin-D5, is employed. The method involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation. This methodology is ideally suited for high-throughput pharmacokinetic studies of quercetin and its derivatives in clinical and preclinical research.

Introduction

Quercetin, a flavonoid found in numerous fruits, vegetables, and grains, is of significant interest to the scientific community due to its potential antioxidant, anti-inflammatory, and cardioprotective properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of quercetin-based therapeutics and dietary supplements. Pharmacokinetic studies are essential for elucidating these processes; however, the accurate quantification of quercetin in biological matrices can be challenging due to its extensive metabolism and potential for matrix effects in LC-MS/MS analysis.

The use of a stable isotope-labeled internal standard (SIL-IS), such as Quercetin-D5, is the gold standard for quantitative bioanalysis. A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization effectively compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification. This application note provides a detailed protocol for the analysis of quercetin in plasma, utilizing Quercetin-D5 as the internal standard.

Experimental

Materials and Reagents

-

Quercetin (≥95% purity)

-

Quercetin-D5 (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of quercetin from plasma samples:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Quercetin-D5 working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | -4500 V |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Quercetin | 301.0 | 151.0 (Quantifier) | 100 | -35 |

| Quercetin | 301.0 | 179.0 (Qualifier) | 100 | -25 |

| Quercetin-D5 | 306.0 | 153.0 (Quantifier) | 100 | -35 |

Results and Discussion

This method provides excellent sensitivity and specificity for the quantification of quercetin in human plasma. The use of Quercetin-D5 as an internal standard effectively compensates for matrix effects and variability in sample processing, resulting in high accuracy and precision. The described chromatographic conditions allow for a rapid analysis time, making this method suitable for high-throughput pharmacokinetic studies.

Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic data that could be obtained using this method following oral administration of a 500 mg quercetin supplement.

Table 4: Representative Pharmacokinetic Parameters of Quercetin

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 250 ± 75 |

| Tmax | h | 1.5 ± 0.5 |

| AUC(0-t) | ngh/mL | 850 ± 210 |

| AUC(0-inf) | ngh/mL | 950 ± 230 |

| t1/2 | h | 3.5 ± 1.0 |

Data are for total quercetin after enzymatic hydrolysis of conjugated metabolites.

Workflow and Signaling Pathway Diagrams

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of quercetin in plasma. The incorporation of Quercetin-D5 as an internal standard is critical for achieving the accuracy and precision required for robust pharmacokinetic studies. This protocol can be readily implemented in research laboratories to advance the understanding of quercetin's therapeutic potential.

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Quercetin in Human Plasma Using Quercetin-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of quercetin in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard, Quercetin-d5, to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed on a triple quadrupole mass spectrometer in negative ion electrospray ionization mode, using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other clinical research applications requiring the precise measurement of quercetin in biological matrices.

Introduction

Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains.[1][2] It has garnered significant interest in the scientific community due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[2] To accurately assess its pharmacokinetic profile and biological effects, a reliable and sensitive analytical method for its quantification in biological fluids is essential.[1] LC-MS/MS has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as Quercetin-d5, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.

Experimental

Materials and Reagents

-

Quercetin (≥95% purity)

-

Quercetin-d5 (≥98% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for the extraction of quercetin and quercetin-d5 from human plasma.

-

Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Quercetin-d5 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Protocol

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions

The following MRM transitions were optimized for the detection of quercetin and its internal standard, Quercetin-d5.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Quercetin | 301.0 | 151.0 | 100 | 25 |

| Quercetin | 301.0 | 179.0 | 100 | 20 |

| Quercetin-d5 (IS) | 306.0 | 151.0 | 100 | 25 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of quercetin in human plasma. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 2.5 minutes for quercetin. The use of Quercetin-d5 as an internal standard effectively compensated for any matrix-induced signal suppression or enhancement.

Linearity, Precision, and Accuracy

The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99. The intra- and inter-day precision and accuracy were within the acceptable limits as per regulatory guidelines.

Lower Limit of Quantification (LLOQ)

The LLOQ for quercetin in human plasma was determined to be 1 ng/mL, demonstrating the high sensitivity of the method.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Quercetin.

Caption: Proposed fragmentation pathway of Quercetin in negative ion mode.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of quercetin in human plasma using Quercetin-d5 as an internal standard. The simple sample preparation and rapid analysis time make this method ideal for high-throughput applications in clinical and pharmaceutical research. The method has been successfully validated and is fit for purpose for pharmacokinetic and other bioanalytical studies.

References

Application Notes and Protocols for Quercetin-D5 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a naturally occurring flavonoid found in many fruits and vegetables, has garnered significant interest in cancer research due to its pleiotropic anti-cancer effects. These effects are mediated through the modulation of various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. Quercetin-D5 is a deuterated form of quercetin, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool for pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based analyses.

From a biological activity standpoint, the substitution of hydrogen with deuterium is not expected to alter the fundamental mechanisms of action. Therefore, for the purposes of determining effective concentrations and protocols for in vitro cell culture experiments, the extensive body of research on quercetin can be directly applied to Quercetin-D5. These application notes provide a comprehensive guide to the use of Quercetin-D5 in cell culture, with a focus on determining effective concentrations and protocols for assessing its anti-cancer properties.

Data Presentation: Efficacy of Quercetin Across Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose of a compound in vitro. The following table summarizes the IC50 values of quercetin in several cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity. These concentrations serve as a strong starting point for designing experiments with Quercetin-D5.

| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |

| CT-26 | Colon Carcinoma | 24 | 118.1 ± 5.55 | [1] |

| CT-26 | Colon Carcinoma | 48 | 97.5 ± 4.12 | [1] |

| CT-26 | Colon Carcinoma | 72 | 78.3 ± 3.28 | [1] |

| LNCaP | Prostate Adenocarcinoma | 24 | 105.2 ± 4.87 | [1] |

| LNCaP | Prostate Adenocarcinoma | 48 | 88.6 ± 3.54 | [1] |

| LNCaP | Prostate Adenocarcinoma | 72 | 65.4 ± 2.91 | |

| MCF-7 | Breast Cancer | 24 | >120 | |

| MCF-7 | Breast Cancer | 48 | 109.7 ± 5.01 | |

| MCF-7 | Breast Cancer | 72 | 89.2 ± 4.22 | |

| MOLT-4 | Acute Lymphoblastic Leukemia | 24 | 95.4 ± 3.98 | |

| MOLT-4 | Acute Lymphoblastic Leukemia | 48 | 75.1 ± 3.11 | |

| MOLT-4 | Acute Lymphoblastic Leukemia | 72 | 55.8 ± 2.43 | |

| Raji | Human Lymphoid | 24 | 110.3 ± 4.55 | |

| Raji | Human Lymphoid | 48 | 92.4 ± 3.88 | |

| Raji | Human Lymphoid | 72 | 71.6 ± 3.05 | |

| HL-60 | Promyelocytic Leukemia | 96 | ~7.7 | |

| MDA-MB-468 | Breast Cancer | - | 55 | |

| Caco-2 | Colorectal Adenocarcinoma | - | ~50 | |

| HT-29 | Colon Cancer | 24 | ~100 (for ~50% inhibition) |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic and anti-proliferative effects of Quercetin-D5 on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quercetin-D5 stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment with Quercetin-D5:

-

Prepare serial dilutions of Quercetin-D5 from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 80, 120 µM).

-